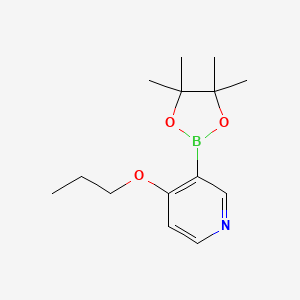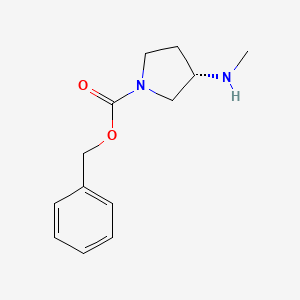
2-(1-氰基环丙基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Cyanocyclopropyl)benzoic acid is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It belongs to the class of benzoic acids and is characterized by the presence of a cyanocyclopropyl group attached to the benzoic acid moiety.
科学研究应用
2-(1-Cyanocyclopropyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in biochemical studies to investigate the interactions of cyanocyclopropyl groups with biological molecules.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways. Its structure may allow for the design of molecules with improved pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyanocyclopropyl)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a cyanocyclopropyl reagent. One common method involves the treatment of a benzoic acid derivative with a cyanocyclopropyl compound in the presence of a base such as lithium hydroxide. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H2O) at room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting solution is acidified to precipitate the desired product as a white crystalline solid .
Industrial Production Methods
Industrial production of 2-(1-Cyanocyclopropyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1-Cyanocyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the cyanocyclopropyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives.
作用机制
The mechanism of action of 2-(1-Cyanocyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
4-(1-Cyanocyclopropyl)benzoic acid: Similar structure but with the cyanocyclopropyl group attached at a different position on the benzoic acid ring.
Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate: Contains additional substituents such as a methyl ester and a fluorine atom.
(5-(1-Cyanocyclopropyl)-2-fluorophenyl)boronic acid: Contains a boronic acid group and a fluorine atom.
Uniqueness
2-(1-Cyanocyclopropyl)benzoic acid is unique due to the specific position of the cyanocyclopropyl group on the benzoic acid ring. This positioning can influence its chemical reactivity and interactions with biological molecules, making it distinct from other similar compounds. Its unique structure allows for specific applications in various fields, as mentioned earlier.
属性
IUPAC Name |
2-(1-cyanocyclopropyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(5-6-11)9-4-2-1-3-8(9)10(13)14/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRBZFKYKDWNPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![BenzaMide, N-[(4-cyanophenyl)sulfonyl]-](/img/new.no-structure.jpg)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)





![2-[2-(3-Methoxyphenyl)Ethenyl]Phenol](/img/structure/B596733.png)






